REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][SH:15])=[CH:10][CH:9]=1.I[C:17]1[CH:22]=[N:21][NH:20][C:19](=[O:23])[CH:18]=1>>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][S:15][C:17]2[CH:22]=[N:21][NH:20][C:19](=[O:23])[CH:18]=2)=[CH:10][CH:9]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
65.4 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CS
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC(NN=C1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration and concentration of the filtrate
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by prep-HPLC (C18 column/H2O:MeOH:TFA 90:10:0.1 to 10:90:0.1 gradient)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CSC2=CC(NN=C2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 mg | |
YIELD: PERCENTYIELD | 51.6% | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |